Product packaging for 3-Pyridylzinc bromide(Cat. No.:CAS No. 220565-63-9)

3-Pyridylzinc bromide

Cat. No.: B3116991
CAS No.: 220565-63-9
M. Wt: 223.4 g/mol
InChI Key: ZJJAZMOHUOVYTL-UHFFFAOYSA-M
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Description

Role in Complex Molecular Architecture and Functional Materials

Pyridine (B92270) and its derivatives are integral components of numerous pharmaceuticals, natural products, and functional materials. researchgate.netnih.govnih.gov They are found in a significant percentage of top-selling agrochemicals and FDA-approved drugs. rsc.orgresearchgate.net The pyridine core is also a key element in the design of organic functional materials, including those with applications in electronics and photonics. innovations-report.comrsc.org For instance, pyridine-based materials have been investigated for their potential in developing n-type organic materials and for their use in organic light-emitting diodes (OLEDs). rsc.orgacs.org

Relevance in Ligand Design for Catalysis

The Lewis basic nitrogen atom in the pyridine ring allows it to act as an effective ligand for a wide range of transition metals. alfachemic.com This property is extensively exploited in the field of catalysis, where pyridine-based ligands are used to modulate the reactivity and selectivity of metal catalysts in various transformations. researchgate.nettandfonline.com These ligands play a crucial role in reactions such as polymerization, hydrogenation, and cross-coupling reactions. alfachemic.comacs.org The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents on the ring, allowing for precise control over the catalytic process. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNZn B3116991 3-Pyridylzinc bromide CAS No. 220565-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);3H-pyridin-3-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJAZMOHUOVYTL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CN=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Overview of Pyridyl Organometallic Reagent Development

The journey to develop reliable pyridyl organometallic reagents has been a long and challenging one. Early efforts were often hampered by the inherent instability and low reactivity of these compounds. The development of organometallic electrochemistry, starting with the study of ferrocene, laid the groundwork for understanding the redox properties of organometallic complexes, which is crucial for their application in catalysis. acs.orgresearchgate.net A significant breakthrough came with the advent of Rieke metals, highly reactive forms of metals like zinc, which facilitated the synthesis of organozinc reagents that were previously difficult to prepare. nih.gov This led to the successful preparation and application of various pyridylzinc reagents in cross-coupling reactions. thieme-connect.comthieme-connect.com

Challenges Associated with Electron Deficient Pyridyl Organometallic Species

The synthesis and application of organometallic reagents derived from electron-deficient aromatic systems, such as pyridine (B92270), present unique challenges. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the corresponding organometallic species less nucleophilic and more prone to decomposition. researchgate.netnih.gov This often leads to sluggish or inefficient cross-coupling reactions. researchgate.net

The formation of stable 16-electron organometallic complexes, which are electron-deficient, is generally rare, as most organometallics tend to follow the 18-electron rule for stability. royalsocietypublishing.orgresearchgate.net However, some stable electron-deficient organometallics have been isolated and studied, providing insights into their unique reactivity. royalsocietypublishing.org In the context of pyridyl organometallics, the position of the metal on the ring significantly influences its stability and reactivity. For instance, 2-pyridyl organometallics have been particularly challenging to work with due to the lability of the carbon-metal bond. nih.gov The functionalization of the pyridine ring at the meta-position (C-3) has also been historically difficult to achieve. sciencedaily.cominnovations-report.com

Rationale for Focusing on 3 Pyridylzinc Bromide Within Organozinc Chemistry

Direct Oxidative Addition Approaches

The direct insertion of zinc metal into the carbon-bromine bond of 3-bromopyridine is a primary route for the synthesis of this compound. The efficacy of this approach is heavily dependent on the reactivity of the zinc metal employed.

Utilization of Highly Active Zinc (Rieke Zinc)

The use of highly reactive zinc, commonly known as Rieke Zinc, is a key strategy for the efficient synthesis of this compound. nih.govresearchgate.net Rieke Zinc, prepared by the reduction of a zinc salt with an alkali metal, exhibits a high surface area and is free from passivating oxide layers, making it significantly more reactive than commercially available zinc dust. nih.govgoogle.com This enhanced reactivity allows for the direct oxidative addition to organohalides, such as 3-bromopyridine, under milder conditions than those required for conventional zinc. nih.govresearchgate.net

The synthesis of this compound using Rieke Zinc is typically performed in an ethereal solvent, with tetrahydrofuran (B95107) (THF) being the most commonly reported. mdpi.comresearchgate.netsci-hub.st The reaction temperature is a critical parameter, with studies indicating that refluxing THF provides the optimal conditions for the reaction to proceed to completion. mdpi.comresearchgate.net Initial attempts to synthesize this compound at room temperature or even at reflux without additives resulted in low conversion. mdpi.comsci-hub.st However, with the inclusion of additives, the reaction proceeds efficiently at reflux temperature. mdpi.comresearchgate.net

Table 1: Optimized Reaction Conditions for the Synthesis of this compound using Rieke Zinc

ParameterConditionNotesSource
Zinc Source Rieke Zinc (Zn*)Highly active form of zinc. mdpi.com
Substrate 3-Bromopyridine mdpi.com
Solvent Tetrahydrofuran (THF)Anhydrous conditions are essential. mdpi.comresearchgate.net
Temperature Reflux (~66 °C in THF)Required for efficient conversion. mdpi.comresearchgate.net
Reaction Time ~2 hoursWith the use of LiCl as an additive. mdpi.com
Conversion >99%Achieved with the addition of LiCl. mdpi.com

The efficiency of the direct insertion of Rieke Zinc into 3-bromopyridine is dramatically improved by the presence of certain additives, most notably lithium chloride (LiCl). mdpi.comresearchgate.netthieme-connect.com

The addition of a catalytic amount of lithium chloride (typically 10–20 mol%) has been shown to be crucial for achieving high yields of this compound. mdpi.comresearchgate.net Without LiCl, the reaction of Rieke Zinc with 3-bromopyridine in THF, even at reflux for an extended period (24 hours), results in low conversion. mdpi.comsci-hub.st However, upon the addition of LiCl, the conversion to this compound exceeds 99% within 2 hours at reflux. mdpi.com

The mechanism by which lithium chloride enhances the formation of organozinc reagents has been a subject of investigation. It is now understood that the formation of organozinc reagents from zinc metal and organohalides is a two-step process:

Oxidative Addition: The initial step involves the oxidative addition of the organohalide to the zinc surface, forming a surface-bound organozinc intermediate. nih.govnih.gov

Solubilization: The second step is the solubilization of this organozinc intermediate from the metal surface into the solution. nih.govnih.gov

Fluorescence microscopy studies have revealed that in the absence of LiCl, the organozinc intermediates can remain persistently on the zinc surface, thereby passivating it and hindering further reaction. nih.govresearchgate.net Lithium chloride is believed to play a critical role in the solubilization step. nih.govresearchgate.netnih.gov It is postulated that LiCl forms a soluble adduct with the organozinc halide, facilitating its removal from the zinc surface and exposing fresh metal for reaction. nih.govresearchgate.net This solubilization effect is the primary reason for the dramatic rate acceleration observed when LiCl is used as an additive. nih.govnih.gov

Impact of Stoichiometric and Catalytic Additives on Reaction Efficiency

Comparison with Conventional Zinc Insertion Methods

Conventional zinc, such as commercially available zinc dust or powder, is generally unreactive towards the direct insertion into aryl halides like 3-bromopyridine under standard conditions. researchgate.netsci-hub.st This lack of reactivity is attributed to the presence of a passivating zinc oxide layer on the metal surface and the lower surface area compared to Rieke Zinc. google.com

Aromatic zinc reagents are typically not accessible by the direct oxidative insertion of zinc dust into carbon-halide bonds in solvents like THF at ambient or even elevated temperatures. researchgate.netsci-hub.st Achieving this reaction with conventional zinc often requires the use of highly polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can complicate product isolation and may not be compatible with all functional groups. nih.gov

Table 2: Comparison of Rieke Zinc and Conventional Zinc for the Synthesis of this compound

FeatureRieke ZincConventional Zinc DustSource
Reactivity Highly reactiveGenerally unreactive in THF nih.govresearchgate.netsci-hub.st
Reaction Conditions Refluxing THF with LiCl additiveRequires polar aprotic solvents (e.g., DMF, DMSO) or is very slow in THF mdpi.comsci-hub.stnih.gov
Additives LiCl is crucial for high yieldMay require activating agents like I₂ in polar solvents google.commdpi.com
Yield in THF >99% (with LiCl)Low to negligible conversion mdpi.comsci-hub.st

Transmetalation Strategies

Transmetalation is the most prevalent approach for synthesizing this compound. This process involves the exchange of a metal from an organometallic compound for another, in this case, converting a pyridyllithium or pyridylmagnesium halide into a pyridylzinc halide. This conversion is advantageous as organozinc reagents exhibit greater stability and functional group compatibility compared to their more reactive precursors.

From 3-Pyridyllithium Precursors

The generation of this compound from a 3-pyridyllithium intermediate is a well-established, albeit sometimes challenging, method. The initial formation of 3-pyridyllithium can be attempted through direct deprotonation or, more commonly, via a halogen-lithium exchange.

The direct deprotonation (lithiation) of an unsubstituted pyridine (B92270) ring to form a 3-pyridyllithium species is not a straightforward or high-yielding process. The primary challenge is that organolithium reagents, such as n-butyllithium, can act as nucleophiles and add to the C=N bond of the pyridine ring rather than acting as a base to remove a proton. clockss.org Furthermore, direct lithiation of unsubstituted pyridine tends to occur at the 2-position due to the inductive effect of the nitrogen atom. baranlab.org

To achieve lithiation at the 3-position, a directing metalating group (DMG) is typically required at the 2- or 4-position of the pyridine ring. clockss.orgarkat-usa.org Without such a group, direct C-H activation at the 3-position of pyridine is inefficient. Consequently, the synthesis of this compound via a direct deprotonation-transmetalation sequence from unsubstituted pyridine is not a preferred synthetic route.

A more reliable and widely used method for generating 3-pyridyllithium is the halogen-lithium exchange reaction. sci-hub.stthieme-connect.de This protocol typically starts with 3-bromopyridine and involves treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium. scribd.com

This exchange reaction must be conducted at cryogenic temperatures, often -78 °C or below, to suppress side reactions. clockss.orgsci-hub.st The low temperatures are necessary to prevent the organolithium reagent from adding to the pyridine ring and to avoid decomposition of the thermally unstable 3-pyridyllithium intermediate. clockss.orgsci-hub.st Once formed, the 3-pyridyllithium is not isolated but is immediately treated in situ with a zinc salt, such as anhydrous zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to produce the more stable this compound. thieme-connect.de This transmetalation step is crucial for subsequent applications in cross-coupling reactions due to the enhanced stability and selectivity of the resulting organozinc reagent. arkat-usa.orgthieme-connect.de

Table 1: Representative Conditions for Halogen-Lithium Exchange-Transmetalation

Starting Material Reagent Sequence Conditions Intermediate Final Product Reference(s)

From 3-Pyridylmagnesium Halide Precursors

Utilizing 3-pyridylmagnesium halides as precursors for transmetalation offers a significant advantage in terms of milder reaction conditions and improved functional group tolerance compared to the organolithium route.

The bromine-magnesium exchange has emerged as a powerful method for preparing pyridyl Grignard reagents without the need for cryogenic temperatures. researchgate.net This reaction is effectively carried out on 3-bromopyridine using reagents like isopropylmagnesium chloride (iPrMgCl). researchgate.net The efficiency and mildness of this exchange are greatly enhanced by using the iPrMgCl·LiCl complex (often called a "turbo-Grignard" reagent). clockss.org The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity, which allows the exchange to proceed smoothly at temperatures between 0 °C and room temperature. clockss.orgrsc.org

The resulting 3-pyridylmagnesium chloride is then transmetalated in situ by the addition of zinc chloride. nih.gov This sequence provides a practical and highly functional-group-tolerant pathway to 3-pyridylzinc reagents. For instance, 3,5-dibromopyridine (B18299) can be selectively monometalated and then transmetalated to a zinc reagent for subsequent cross-coupling reactions. nih.gov

Table 2: Conditions for Bromine-Magnesium Exchange

Substrate Exchange Reagent Temperature Solvent Resulting Intermediate Reference(s)
3-Bromopyridine iPrMgCl Room Temp. THF 3-Pyridylmagnesium chloride researchgate.net
3-Bromopyridine iPrMgCl·LiCl 0 °C to 25 °C THF 3-Pyridylmagnesium chloride clockss.org
3,5-Dibromo-2-methoxypyridine iPrMgCl·LiCl -10 °C THF (5-Bromo-2-methoxy-3-pyridyl)magnesium chloride nih.gov

Direct magnesiation involves the deprotonation of a C-H bond using a strong, non-nucleophilic magnesium amide base. uni-muenchen.de This approach is particularly valuable as it can circumvent the need for a pre-halogenated pyridine substrate. Sterically hindered bases such as (2,2,6,6-tetramethylpiperidide)magnesium chloride-lithium chloride complex (TMPMgCl·LiCl) are highly effective for the regioselective magnesiation of various heterocycles, including pyridines. rsc.org

The use of TMPMgCl·LiCl allows for direct C-H activation on the pyridine ring, forming a pyridylmagnesium intermediate. uni-muenchen.dersc.org This intermediate can then be readily transmetalated with a zinc salt like ZnCl₂ to furnish the corresponding organozinc species. beilstein-journals.org This method has been successfully applied to the synthesis of polyfunctional pyridines, where the magnesium amide base deprotonates the ring, and the resulting organomagnesium species is trapped via transmetalation and subsequent reaction with an electrophile. beilstein-journals.org More advanced mixed-metal TMP bases have recently been developed to achieve even higher and more divergent regioselectivity in the direct metalation of pyridine derivatives. researchgate.net

Assessment of Synthetic Route Efficacy

The effectiveness of any synthetic route is determined by a combination of factors, including the achievable yield and purity of the product, its scalability for larger production, and the tolerance of the reaction to various functional groups present in the starting materials. For this compound, a key reagent in organic synthesis, these parameters are crucial for its practical application.

Yield, Purity, and Scalability Considerations

The direct synthesis of this compound from the corresponding halo-precursor, 3-bromopyridine, and activated zinc is a primary and practical route. mdpi.comresearchgate.net However, the efficacy of this method is highly dependent on the reaction conditions.

Initial attempts to synthesize this compound through the direct reaction of 3-bromopyridine with activated zinc (Rieke Zinc) in tetrahydrofuran (THF) at room temperature or under reflux conditions resulted in low conversion to the desired organozinc reagent, even with extended reaction times. mdpi.comsci-hub.st A significant breakthrough was achieved by the addition of a catalytic amount of lithium chloride (10–20 mol%) to the reaction mixture. mdpi.comthieme-connect.com This additive dramatically improved the oxidative addition of the active zinc to the carbon-bromine bond, leading to the efficient formation of this compound. mdpi.comthieme-connect.com While the exact role of lithium chloride is not fully elucidated, it is crucial for achieving high yields. mdpi.com

The resulting this compound is typically used in situ for subsequent cross-coupling reactions. mdpi.comsci-hub.st The success and high yields of these subsequent reactions indirectly attest to the efficient formation and purity of the organozinc reagent. mdpi.com For instance, the facile preparation of 3-pyridyl derivatives through coupling reactions with various electrophiles demonstrates the practical utility and accessibility of the this compound precursor. thieme-connect.com

Regarding scalability, the direct insertion method using activated zinc presents a viable and scalable process. researchgate.net The use of readily available starting materials like 3-bromopyridine and the operational simplicity of the direct insertion method, especially with the LiCl modification, make it more attractive for large-scale synthesis compared to other methods that require cryogenic conditions. sci-hub.st

Comparative Assessment of Synthetic Conditions for this compound
Synthetic MethodPrecursorKey ReagentsConditionsObserved Efficacy (Yield/Conversion)Reference
Direct Zinc Insertion3-BromopyridineActive Zinc (Rieke Zinc)THF, Room Temp or RefluxLow conversion mdpi.comsci-hub.st
LiCl-Mediated Zinc Insertion3-BromopyridineActive Zinc, LiCl (cat.)THFDramatically improved conversion, leading to good yields in subsequent coupling reactions mdpi.comthieme-connect.com
Lithiation-Transmetalation3-Halopyridinen-BuLi, then ZnBr₂Cryogenic temperaturesEffective but limited by conditions and side reactions sci-hub.st

Functional Group Compatibility in Precursor Synthesis

The compatibility of a synthetic method with various functional groups is a critical measure of its versatility. This is particularly important when preparing organometallic reagents like this compound, where functional groups on the pyridine precursor might be desired in the final product.

The direct oxidative insertion of activated zinc into the carbon-bromine bond of 3-bromopyridine is noted for its good functional group tolerance. google.combeilstein-journals.org Organozinc reagents are generally compatible with a wide array of functional groups such as esters, nitriles, and amides, which would not be tolerated by more reactive organometallic reagents like organolithium or Grignard reagents. google.combeilstein-journals.org This allows for the synthesis of functionalized this compound from appropriately substituted 3-bromopyridine precursors. However, the presence of strongly electron-withdrawing substituents on the pyridine ring can negatively impact the efficiency of subsequent coupling reactions. acs.org For example, while not specific to the 3-pyridyl isomer, studies on related pyridylzinc bromides have shown that electron-donating groups like methyl (CH₃) are well-tolerated, whereas methoxy (B1213986) (OCH₃) groups can lead to moderate yields in coupling reactions. researchgate.net

An alternative route to this compound involves a halogen-metal exchange (lithiation) of a 3-halopyridine followed by transmetalation with a zinc salt like zinc bromide. sci-hub.st This method, however, suffers from significant limitations regarding functional group compatibility. sci-hub.stgoogle.com The highly basic organolithium intermediates are incompatible with electrophilic functional groups and acidic protons. google.com Furthermore, this route often requires cryogenic temperatures and is prone to side reactions, limiting its general applicability compared to the direct insertion method. sci-hub.st

Functional Group Compatibility for this compound Synthesis Routes
Synthetic RouteAdvantagesLimitationsReference
Direct Zinc InsertionGood tolerance for functional groups like esters and nitriles. Milder reaction conditions.Requires activated zinc and LiCl for high efficiency. Strongly deactivating groups on the precursor can hinder reactivity. google.combeilstein-journals.orgacs.org
Lithiation-TransmetalationCan be used when direct insertion is problematic.Poor functional group tolerance (incompatible with electrophilic groups). Requires cryogenic conditions. Prone to side reactions. sci-hub.stgoogle.com

Fundamental Organozinc Reactivity Principles

Organozinc reagents, including this compound, occupy a significant position in organic synthesis due to their unique reactivity, which balances nucleophilicity with a high degree of functional group tolerance. nih.gov This section explores the fundamental principles governing their chemical behavior.

Nucleophilic Character and Electrophilic Activation

The carbon-zinc bond in organozinc compounds is polar covalent, with the carbon atom bearing a partial negative charge, which imparts nucleophilic character. wikipedia.org However, compared to more reactive organometallic reagents like organolithium or Grignard reagents, organozinc compounds are generally less nucleophilic. nih.gov This reduced reactivity is advantageous as it allows for high chemoselectivity in reactions involving substrates with multiple electrophilic sites. nih.gov

The reactivity of organozinc halides can be significantly influenced by the reaction conditions. For instance, the use of 1,2-dimethoxyethane (B42094) (DME) as a solvent has been shown to promote the uncatalyzed conjugate addition of organozinc halides to enones. nih.gov This is attributed to the coordinating capability of DME, which stabilizes a transition state involving two organozinc moieties, thereby lowering the reaction's activation energy. nih.gov Furthermore, photoredox catalysis can activate organozinc reagents to generate alkyl radicals, which can then participate in coupling reactions. acs.org

Role of Coordination and Aggregation States in Solution

The structure and reactivity of organozinc reagents in solution are complex and highly dependent on the solvent and the presence of additives like lithium salts. researchgate.net Diorganozinc compounds (R₂Zn) are typically monomeric with a linear geometry at the zinc atom, which explains their solubility in nonpolar solvents. wikipedia.org In contrast, organozinc halides (RZnX) tend to form aggregates. uu.nl

The coordination environment of the zinc atom plays a crucial role. In the absence of electron-donating ligands, the zinc atom in diorganozinc compounds is coordinatively unsaturated. uu.nl However, the introduction of an electronegative group, such as a halide, enhances both the acceptor character of the zinc and the donor character of the electronegative group, leading to the formation of aggregates. uu.nl The presence of coordinating solvents or salt additives can significantly alter these aggregation states, thereby influencing the reagent's reactivity. researchgate.net For example, diffusion NMR studies have shown that organozinc halides form considerable aggregates in both THF and DME. nih.gov

Oxidative Addition Mechanism in this compound Formation

The formation of this compound typically proceeds via the direct insertion of zinc metal into the carbon-bromine bond of 3-bromopyridine. This process is a form of oxidative addition, a fundamental step in many organometallic reactions. wikipedia.orgacs.org

Kinetic Studies of Zinc Insertion into Carbon-Halogen Bonds

The direct insertion of zinc into carbon-halogen bonds is a widely used method for preparing organozinc reagents. nih.gov The reactivity of the zinc metal is a critical factor; activated forms of zinc, such as Rieke zinc, are often employed to facilitate the reaction with less reactive organic halides. wikipedia.orgnih.gov The formation of organozinc reagents from organic halides and zinc metal is understood to occur through a two-step mechanism: initial oxidative addition at the metal surface, followed by the solubilization of the resulting organozinc intermediate. nih.gov

The rate of oxidative addition is influenced by several factors, including the nature of the halide and the solvent. For instance, carbon-chloride bonds generally require more forcing conditions for zinc insertion compared to carbon-iodide bonds. nih.gov The use of polar aprotic solvents can facilitate these reactions. nih.gov

Influence of Pyridine Ring Electron Density on Reaction Rate

The electronic properties of the pyridine ring significantly affect the rate of oxidative addition. The pyridine ring is an aromatic system, but the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density, making the ring electron-deficient compared to benzene. wikipedia.org This electron deficiency influences its reactivity.

In the context of oxidative addition, electron-withdrawing groups on an aromatic ring generally facilitate the reaction by lowering the energy of the transition state. Conversely, electron-donating groups can decrease the reaction rate. acs.org For pyridine, the nitrogen atom acts as an electron-withdrawing group through an inductive effect, which can influence the susceptibility of the C-Br bond in 3-bromopyridine to oxidative addition by zinc. The electron density of the pyridine ring can be further modulated by substituents, which in turn would affect the rate of this compound formation. acs.org

Transmetalation Mechanisms in Cross-Coupling Reactions

This compound is a valuable reagent in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, for the formation of carbon-carbon bonds. wikipedia.orgrsc.orgnumberanalytics.com The key step in these reactions is the transfer of the 3-pyridyl group from zinc to the transition metal catalyst, a process known as transmetalation. nih.govnumberanalytics.com

The general mechanism of a palladium-catalyzed Negishi coupling involves the oxidative addition of an organic halide to a Pd(0) catalyst, forming a Pd(II) intermediate. rsc.orgnumberanalytics.com This is followed by transmetalation with the organozinc reagent, where the organic group from the zinc compound replaces the halide on the palladium center. rsc.orgnumberanalytics.com The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. rsc.orgnumberanalytics.com

The nature of the organozinc reagent (organozinc halide vs. diorganozinc) can influence the stereochemical outcome of the reaction. wikipedia.org Organozinc halides tend to lead to faster reductive elimination. wikipedia.org The transmetalation step is crucial and can sometimes be complex, with the possibility of side reactions such as homocoupling. wikipedia.orgacs.org The choice of ligands on the palladium catalyst can also play a significant role in the efficiency and selectivity of the cross-coupling reaction. acs.org For challenging substrates like 2-pyridyl derivatives, which are known to be problematic in other coupling reactions like the Suzuki-Miyaura, the Negishi coupling using the corresponding pyridylzinc reagent often provides a more reliable route. researchgate.netresearchgate.net

Stereoelectronic Factors Governing Transmetalation

Transmetalation, the transfer of the pyridyl group from zinc to the transition metal catalyst (typically palladium), is often a critical, rate-determining step in the Negishi cross-coupling cycle. rug.nl The efficiency and kinetics of this step are dictated by a combination of stereoelectronic factors inherent to the this compound reagent and the palladium complex.

The 3-pyridyl group is electronically deficient due to the presence of the electronegative nitrogen atom. This electron-withdrawing character reduces the nucleophilicity of the pyridyl anion compared to its carbocyclic phenyl analogue. dokumen.pub Consequently, for the Zn-to-Pd transmetalation to occur efficiently, a strong electrophilicity of the palladium(II) center is required. dokumen.pub This is often achieved by the choice of ligands on the palladium catalyst.

The general mechanism of a catalytic cycle involving such steps is influenced by ligand modifications, which affect the steric bulk and electronic properties of the metal center. rug.nl

Table 1: Key Stereoelectronic Factors in the Transmetalation of this compound

Factor Description Implication for Reactivity
Electronic The pyridine ring is electron-deficient due to the electronegative nitrogen atom. Reduces the nucleophilicity of the 3-pyridyl group, requiring a more electrophilic palladium center for efficient transmetalation. dokumen.pub
Steric The nitrogen atom is at the 3-position, preventing direct chelation but influencing the transition state geometry. The reaction pathway is less constrained by chelation compared to 2-pyridyl analogues, but secondary interactions can still occur. nih.gov

| Halide Effects | Bromide and chloride ions can form bridges between the zinc and palladium atoms. | These bridged intermediates can lower the activation energy for the transmetalation step. dokumen.pubuni-muenchen.de |

Theoretical Models and Computational Studies of Transmetalation Pathways

While specific computational studies exclusively focused on this compound are not extensively documented in foundational literature, theoretical models for the broader class of Negishi cross-coupling reactions provide significant insights. Density Functional Theory (DFT) and other computational methods have been employed to elucidate the mechanisms of transmetalation involving arylzinc reagents. kyoto-u.ac.jp

These studies generally support a mechanism where the organozinc reagent does not act as a simple "ate" complex but rather engages with the palladium center through various transition states. Key findings from theoretical models include:

Associative Mechanisms: Most models point towards an associative pathway where the organozinc reagent coordinates to the palladium(II) complex before the aryl group is transferred.

Role of Halide Bridges: Computational studies have highlighted the importance of halide bridging in stabilizing the transition state. A common proposed pathway involves a four-centered transition state incorporating the palladium, zinc, the bridging halide, and the transferring pyridyl group.

Influence of Solvents and Additives: Theoretical models show that solvent molecules (like THF) and salt additives (like LiCl) are not innocent bystanders. uni-muenchen.de They can coordinate to the zinc center, altering its Lewis acidity and the aggregation state of the organozinc reagent, which in turn affects the transmetalation barrier. For instance, the role of ZnX₂ has been theoretically depicted in cross-coupling reactions, showing potential Pd-Zn interactions. dokumen.pub

These general models provide a robust framework for understanding the transmetalation of this compound, suggesting a complex interplay of ligand effects, solvent coordination, and halide participation in facilitating the transfer of the pyridyl moiety to the palladium catalyst.

Reductive Elimination Pathways in Catalyst Cycles

Reductive elimination is the final, product-forming step in the catalytic cycle. In this stage, the two organic groups coupled to the palladium(II) center—the 3-pyridyl group from the organozinc reagent and the group from the electrophile—are joined together to form a new carbon-carbon bond, while the palladium center is reduced from Pd(II) to its catalytically active Pd(0) state. chemrxiv.org

[L₂Pd(II)(3-pyridyl)(R)] → 3-pyridyl-R + L₂Pd(0)

The efficiency and selectivity of this step are paramount for achieving a high yield of the desired cross-coupled product and ensuring efficient catalyst turnover.

Ligand Effects on Reductive Elimination Kinetics

The nature of the ancillary ligands (L) bound to the palladium center has a profound impact on the kinetics of reductive elimination. The ligands modulate the electronic and steric environment of the metal, directly influencing the activation barrier for C-C bond formation.

Electron-Donating Ligands: Generally, electron-donating ligands increase the electron density on the palladium center. This increased electron density facilitates the reductive elimination process, as the metal center is more willing to shed the organic groups and be reduced to Pd(0). Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos), are known to promote rapid reductive elimination. dokumen.pubnih.gov

Steric Bulk: Ligands with significant steric bulk can also accelerate reductive elimination. The steric clash between bulky ligands and the organic groups on the palladium center can create a distorted geometry that is closer to the transition state for reductive elimination, thus lowering the activation energy. N-Heterocyclic carbene (NHC) ligands, known for their strong σ-donating properties and steric bulk, have shown remarkable efficiency in promoting couplings, including those involving pyridylzinc reagents. nih.gov

Bite Angle: For bidentate phosphine ligands, the natural bite angle is a critical parameter. A wider bite angle can promote reductive elimination by positioning the organic fragments in a favorable orientation for bond formation. rug.nl

Table 2: Influence of Ligand Class on Reductive Elimination in Pyridyl Couplings

Ligand Class Key Properties Effect on Reductive Elimination Example Ligands
Trialkylphosphines Strong σ-donors, bulky Accelerate kinetics through electronic and steric effects. dokumen.pub P(t-Bu)₃
Biaryl Monophosphines Bulky, electron-rich, tunable Promote efficient catalyst turnover and rapid bond formation. nih.gov XPhos, SPhos

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, significant steric bulk | Highly effective in promoting coupling of sterically demanding substrates. nih.gov | PEPPSI-IPent |

Influence of Pyridyl Moiety on Bond Formation Stereochemistry

The 3-pyridyl group itself can influence the stereochemical outcome of the reductive elimination step, particularly in reactions that form stereocenters or complex geometric isomers. While the nitrogen atom is not in a position to directly chelate and lock the geometry, its electronic influence and potential for long-range interactions can be significant.

A notable example is the highly stereoselective synthesis of a UB-165 analogue, which involves the cross-coupling of a 3-pyridylzinc nucleophile with a vinyl triflate. dokumen.pub The reaction proceeds with high fidelity, suggesting that the electronic properties and spatial orientation of the 3-pyridyl group on the palladium center play a role in controlling the geometry of the transition state for reductive elimination, leading to the formation of the desired stereoisomer. The electron-withdrawing nature of the ring can affect the bond lengths and angles within the palladium complex, subtly guiding the trajectory of the bond-forming process.

The Role of this compound in Carbon-Carbon Bond Formation

This compound has emerged as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This organozinc compound facilitates the introduction of the 3-pyridyl group, a common structural motif in pharmaceuticals and functional materials. Its application is most prominent in palladium-catalyzed cross-coupling reactions, offering a reliable method for constructing complex molecular architectures.

Comparative Analysis with Other Pyridyl Organometallic Reagents

3-Pyridylmagnesium Halides

3-Pyridylmagnesium halides are classic Grignard reagents used in Kumada coupling reactions. uh.edu Their preparation often involves the reaction of a 3-halopyridine with magnesium metal or through a halogen-magnesium exchange.

In terms of reactivity, 3-pyridylmagnesium halides are generally more reactive than their 3-pyridylzinc bromide counterparts. uh.edu This heightened reactivity, however, comes at the cost of reduced functional group compatibility. jk-sci.comdtu.dk Grignard reagents are strong bases and nucleophiles, making them incompatible with acidic protons and many electrophilic functional groups like esters and nitriles. uh.edudtu.dk

In contrast, this compound exhibits a more moderate reactivity profile. uh.edu This characteristic makes it compatible with a broader array of functional groups, a significant advantage in the synthesis of complex molecules. uh.edujk-sci.com The C-Zn bond is less polarized and therefore less basic than the C-Mg bond, allowing for greater chemoselectivity. uh.edu

ReagentTypical CouplingRelative ReactivityFunctional Group Tolerance
3-Pyridylmagnesium HalideKumadaHighLow
This compoundNegishiModerateHigh jk-sci.com

This table provides a generalized comparison of 3-pyridylmagnesium halides and this compound.

The primary advantage of 3-pyridylmagnesium halides lies in their high reactivity, which can lead to high yields in the absence of sensitive functional groups. dtu.dk The reagents are also relatively straightforward to prepare. However, their utility is significantly limited by their poor functional group tolerance and their tendency to undergo side reactions. dtu.dkuni-muenchen.de The use of unstable 4-pyridylmagnesium halides has been noted to cause issues during scale-up, a problem that might be extrapolated to the 3-pyridyl isomer. acs.org

This compound, while requiring a transmetalation step from a more reactive organometallic precursor (like an organolithium or Grignard reagent) or direct insertion of activated zinc, offers the distinct advantage of tolerating a wider range of functionalities. mdpi.comnih.govjk-sci.com This makes it a more versatile reagent for the synthesis of complex, polyfunctional pyridyl-containing molecules. jk-sci.com

3-Pyridylindium Halides

Organoindium reagents, including 3-pyridylindium halides, represent another class of organometallics for cross-coupling reactions. researchgate.netmdpi.comnih.gov Similar to organozinc and organomagnesium compounds, they can be prepared via transmetalation from organolithium precursors. researchgate.netmdpi.comnih.gov

Research indicates that 3-pyridylindium halides are viable reagents for the synthesis of pyridine-containing compounds. researchgate.net However, detailed comparative studies on their reactivity and functional group compatibility in direct comparison to this compound are less common in the literature. Generally, organoindium reagents are known for their unique reactivity and are sometimes employed in aqueous media, which can be an advantage in certain synthetic contexts.

3-Pyridylmanganese Reagents

Organomanganese reagents have emerged as a compelling alternative to traditional organometallic compounds, bridging the reactivity gap between the highly reactive Grignard reagents and the more tolerant organozinc compounds. researchgate.net The electronegativity of manganese (1.55) is comparable to that of zinc (1.65), rendering the carbon atom in the C-Mn bond sufficiently nucleophilic for a variety of coupling reactions. wikipedia.org

The preparation of 3-pyridylmanganese halides can be achieved through the direct oxidative addition of highly active manganese to 3-halopyridines. mdpi.com This method is advantageous as it circumvents the need for preparing organolithium or organomagnesium precursors, which often require cryogenic conditions and have limited functional group tolerance. researchgate.netmdpi.com

Key Characteristics and Comparative Insights:

Reactivity: Organomanganese reagents are generally more reactive than their organozinc counterparts. researchgate.net This heightened reactivity can be beneficial in couplings with less reactive electrophiles. They behave similarly to soft Grignard reagents and can participate in reactions with a range of electrophiles, including aldehydes, ketones, and acid chlorides. wikipedia.orgmdpi.com

Functional Group Tolerance: Despite their increased reactivity compared to organozinc reagents, organomanganese compounds exhibit good functional group tolerance. researchgate.net This allows for their use in the synthesis of complex molecules bearing sensitive functionalities that might not be compatible with more reactive organometallics like organolithiums or Grignard reagents.

Catalysis and Coupling Reactions: Manganese halides can act as catalysts in various cross-coupling reactions. wikipedia.org More significantly, organomanganese halides themselves are effective coupling partners in reactions catalyzed by palladium, nickel, copper, and iron compounds. wikipedia.orgchemrxiv.org This versatility allows for a broad range of C-C bond-forming strategies. For instance, iron-catalyzed cross-coupling reactions of organomanganese reagents with thioesters have been shown to be more efficient than with organozinc or Grignard reagents under identical conditions. chemrxiv.org

Stability: Organomanganese compounds are typically prepared in tetrahydrofuran (B95107) (THF), where they exhibit the greatest stability through complexation, although many require handling at low temperatures. wikipedia.org

The following table provides a comparative overview of 3-pyridylzinc and 3-pyridylmanganese reagents.

Feature3-Pyridylzinc Reagents3-Pyridylmanganese Reagents
Reactivity ModerateIntermediate (between Grignard and organozinc) slideshare.net
Functional Group Tolerance HighGood researchgate.net
Preparation Direct insertion of active zinc into 3-bromopyridine (B30812) mdpi.comDirect oxidative addition of active manganese to 3-halopyridines mdpi.com
Key Applications Negishi coupling mdpi.comIron-catalyzed and other transition-metal-catalyzed cross-couplings wikipedia.orgchemrxiv.org
Advantages Stability, high functional group toleranceHigher reactivity than zinc reagents, good functional group tolerance, circumvents organolithium precursors researchgate.netmdpi.com
Disadvantages Lower reactivity compared to organomanganese or Grignard reagentsMay require low temperatures for handling wikipedia.org

Strategic Selection of Pyridyl Organometallics for Targeted Synthesis

The synthesis of molecules containing a pyridine (B92270) moiety often relies on transition-metal-catalyzed cross-coupling reactions. mdpi.com However, the preparation and use of pyridyl organometallic reagents can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to instability and side reactions. mdpi.comscholaris.ca The strategic selection of the organometallic partner is therefore crucial for a successful synthetic outcome.

The choice between different pyridyl organometallic reagents—such as those based on zinc, manganese, boron, or magnesium—depends on a careful evaluation of several factors:

Nature of the Electrophile: Highly reactive electrophiles may be successfully coupled using less reactive organometallic reagents like this compound to minimize side reactions. Conversely, for less reactive electrophiles, a more potent nucleophile like a 3-pyridylmanganese reagent might be necessary to achieve a reasonable reaction rate and yield. researchgate.net

Functional Group Compatibility: The presence of sensitive functional groups (e.g., esters, ketones, nitriles) on either the organometallic reagent or the electrophile is a primary consideration. 3-Pyridylzinc reagents are often favored in complex molecule synthesis due to their exceptional functional group tolerance. While 3-pyridylmanganese reagents also offer good tolerance, highly reactive species like Grignard or organolithium reagents have more limitations. rsc.org

Reaction Conditions: The required reaction conditions, including temperature, solvent, and catalyst system, play a role in the selection process. The preparation of some organometallics, like certain organolithium compounds, requires cryogenic temperatures. mdpi.com In contrast, the direct synthesis of 3-pyridylzinc and 3-pyridylmanganese reagents from the corresponding halopyridines can often be performed under milder conditions. mdpi.com

Desired Selectivity: In cases where multiple reactive sites are present on a substrate, the choice of organometallic reagent can influence the regioselectivity of the reaction. The inherent reactivity and steric properties of the reagent can direct the coupling to a specific position.

Availability and Cost of Starting Materials: Practical considerations, such as the availability and cost of the metal and starting materials, can also influence the choice of synthetic route, particularly for large-scale applications. Manganese, for example, is an inexpensive and benign metal. wikipedia.org

Comparative Summary for Strategic Selection:

Organometallic ReagentPrimary AdvantagesPrimary DisadvantagesBest Suited For
3-Pyridylzinc Reagents Excellent functional group tolerance, good stability, well-established in Negishi coupling. mdpi.comModerate reactivity, may be sluggish with unreactive electrophiles.Synthesis of complex, highly functionalized molecules.
3-Pyridylmanganese Reagents Higher reactivity than zinc reagents, good functional group tolerance, avoids organolithium intermediates. researchgate.netmdpi.comCan require low-temperature handling, less established than organozinc reagents. wikipedia.orgCouplings with challenging electrophiles where functional group tolerance is still important.
3-Pyridylboronic Acids/Esters Generally stable solids, widely used in Suzuki-Miyaura coupling. rsc.orgCan be prone to protodeboronation, especially 2-pyridyl analogues; may require specific catalytic systems. rsc.orgresearchgate.netA broad range of cross-coupling reactions, particularly when the boron reagent is readily available or easily synthesized.
3-Pyridyl Grignard Reagents High reactivity. mmcmodinagar.ac.inLow functional group tolerance, can lead to side reactions like addition to other functional groups. mmcmodinagar.ac.inSimpler substrates without sensitive functional groups, when high reactivity is essential.

Advanced Research Directions and Future Perspectives in 3 Pyridylzinc Bromide Chemistry

Development of Greener Synthetic Pathways

A significant thrust in modern synthetic chemistry is the development of processes that are more environmentally benign. For 3-pyridylzinc bromide, this involves optimizing reaction conditions to use sustainable solvents and minimizing the generation of hazardous byproducts.

Sustainable Solvents and Reaction Conditions

The direct preparation of this compound via the oxidative addition of highly reactive "Rieke zinc" to 3-bromopyridine (B30812) is a significant step towards a more efficient synthesis. uni-muenchen.deresearchgate.netresearchgate.netnih.govnih.govthieme-connect.com This reaction is typically performed in tetrahydrofuran (B95107) (THF), a versatile but moderately sustainable solvent. researchgate.netuni-muenchen.de Future research directions aim to replace THF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have better environmental and safety profiles.

A key advancement in improving reaction conditions has been the use of lithium chloride (LiCl) as a catalytic additive. uni-muenchen.deresearchgate.netnih.govnih.govuni-muenchen.de The synthesis of this compound from activated zinc and 3-bromopyridine in THF shows low conversion at room or reflux temperatures. researchgate.netuni-muenchen.de However, the addition of a catalytic amount (10–20 mol%) of LiCl dramatically improves the rate and conversion of the oxidative addition, allowing the reaction to proceed efficiently. researchgate.netuni-muenchen.de This salt-assisted activation is believed to prevent the organozinc reagent from passivating the zinc metal surface, thereby accelerating the reaction. uni-muenchen.de The ability to conduct these reactions under mild conditions, such as at room temperature, further contributes to a greener process by reducing energy consumption. researchgate.netuni-muenchen.de

Reduction of Waste Streams

The direct synthesis of this compound from 3-bromopyridine and metallic zinc is an inherently waste-reducing pathway. uni-muenchen.deresearchgate.netuni-muenchen.de This method exhibits high atom economy, as it avoids the use of intermediate organometallic reagents like organolithiums or Grignard reagents, which would require a subsequent transmetalation step. Such multi-step procedures generate significant salt byproducts (e.g., lithium or magnesium halides) that contribute to the waste stream.

Furthermore, research into the coupling reactions of this compound has identified methods that minimize waste. For instance, decarboxylative cross-coupling reactions have been highlighted as a comprehensively greener approach compared to traditional methods that require co-catalysts or additives. uni-muenchen.de Similarly, the development of "ligand-free" coupling protocols, where the palladium catalyst can function effectively without an ancillary phosphine (B1218219) ligand, simplifies purification and reduces waste from ligand degradation products. researchgate.netuni-muenchen.de The ability to perform these reactions without a large excess of reagents and the successful coupling with substrates bearing acidic protons without protection/deprotection steps also contribute to minimizing waste. researchgate.netuni-muenchen.de

Exploration of Novel Catalytic Systems

While palladium has been the dominant catalyst for cross-coupling reactions involving this compound, the exploration of systems based on more abundant and less expensive metals is a key area of research. Concurrently, the rational design of ligands is being pursued to enhance catalytic performance.

Earth-Abundant Metal Catalysis

The high cost and low natural abundance of palladium have spurred research into catalytic systems based on first-row transition metals. Nickel, being more earth-abundant and economical, has emerged as a powerful catalyst for Negishi cross-coupling reactions with this compound. diva-portal.org Research has shown that simple nickel(II) salts, such as NiCl₂, can effectively catalyze the coupling of this electron-poor organozinc reagent with various partners. diva-portal.org

Copper, another earth-abundant metal, has also been successfully employed in catalyzing reactions of this compound. researchgate.net Copper-catalyzed processes have been developed for reactions such as conjugate additions and acylations to form ketones, expanding the synthetic utility of the reagent beyond standard cross-coupling. researchgate.net The development of these nickel- and copper-based systems is crucial for the large-scale industrial application of this compound chemistry, where catalyst cost is a significant factor.

Ligand Design for Enhanced Reactivity and Selectivity

Ligand design plays a pivotal role in modulating the activity and selectivity of the metal catalyst. For the often-problematic coupling of electron-poor this compound, the choice of ligand is critical. diva-portal.org Research into nickel-catalyzed Negishi couplings has involved the screening of various phosphine ligands to optimize reaction yields. diva-portal.org

The table below summarizes the effect of different diphosphine ligands on the yield of a specific Ni-catalyzed cross-coupling reaction, demonstrating the profound impact of ligand architecture.

EntryLigandYield (GC)
1Ph₂P(CH₂)₂PPh₂ (dppe)61%
2Ph₂P(CH₂)₃PPh₂ (dppp)51%
3Me₂P(CH₂)₂PMe₂53%
Data derived from a study on ligand optimization for Ni-catalyzed Negishi cross-coupling. diva-portal.org

Beyond nickel catalysis, specialized ligands have been crucial for enhancing palladium-catalyzed reactions. For example, the use of bulky, electron-rich phosphine ligands like SPhos has enabled efficient coupling of this compound with challenging substrates such as haloanilines under mild conditions. researchgate.netuni-muenchen.de A significant advancement is the development of ligand-free coupling conditions for certain substrates, which simplifies the reaction setup and purification process. researchgate.netuni-muenchen.de This is particularly effective in the reaction of this compound with iodoanilines, showcasing a highly efficient and practical approach. researchgate.netuni-muenchen.de

Asymmetric Synthesis Applications

A frontier in the chemistry of this compound is its application in asymmetric synthesis to generate chiral molecules with high enantiomeric purity. This area is still in its early stages of development and represents a significant future research direction. The goal is to combine this compound with a prochiral electrophile in the presence of a chiral catalyst to produce a single enantiomer of the product.

The primary approach involves the use of transition metals, such as nickel or palladium, complexed with chiral ligands. While numerous chiral phosphine and nitrogen-based ligands have been developed for asymmetric catalysis with organozinc reagents in general, their successful application specifically with this compound remains a challenge. uni-muenchen.dediva-portal.org For instance, in a study on stereoconvergent Negishi arylations using a chiral nickel/bis(oxazoline) catalyst, pyridylzinc reagents were found to be unsuitable coupling partners under the investigated conditions. nih.gov

The development of catalytic asymmetric reactions involving heteroaromatic nucleophiles like this compound is often complicated by potential catalyst inhibition through coordination of the pyridine (B92270) nitrogen to the metal center. Future research will need to focus on designing sophisticated chiral ligands that can effectively control the stereochemical outcome of the reaction while tolerating the electronic properties and coordinating nature of the 3-pyridyl moiety. Success in this area would provide direct access to valuable chiral 3-substituted pyridines, which are important scaffolds in medicinal chemistry.

Enantioselective Cross-Coupling Methodologies

The development of enantioselective cross-coupling reactions involving this compound is a significant area of research. These methods are crucial for the synthesis of chiral biaryl compounds, which are important scaffolds in pharmaceuticals and materials science. A key strategy involves the use of chiral ligands that coordinate to the metal catalyst, typically palladium or nickel, to create a chiral environment that influences the stereochemical outcome of the reaction.

Recent studies have demonstrated the potential for achieving high enantioselectivity in Negishi-type arylations. For instance, nickel/bis(oxazoline) catalyst systems have shown promise in the asymmetric arylation of secondary alkyl halides. nih.gov Although challenges remain, particularly in differentiating between similar-sized groups on the electrophile, these methods highlight the feasibility of stereoconvergent cross-couplings. nih.gov

Future research in this area is expected to focus on the design of new, more effective chiral ligands and catalyst systems specifically tailored for this compound. The goal is to develop methodologies that are not only highly enantioselective but also applicable to a broader range of substrates under mild conditions.

Table 1: Catalyst Systems for Enantioselective Cross-Coupling Reactions

Catalyst SystemChiral LigandApplicationReference
Nickel/Bis(oxazoline)Bis(oxazoline)Asymmetric Negishi arylations of secondary alkyl halides nih.gov

Computational Chemistry and Spectroscopic Characterization

DFT Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for understanding the mechanisms of reactions involving this compound. DFT calculations provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the factors that govern reactivity and selectivity. rsc.org

For example, DFT studies have been used to investigate the mechanism of Negishi cross-coupling reactions, revealing the intricate role of solvent effects and additives like lithium salts. rsc.orgresearchgate.net These computational models can help to explain experimental observations, such as the influence of different ligands on the reaction outcome, and can guide the design of more efficient catalytic systems. rsc.orgresearchgate.net Future DFT studies will likely focus on more complex systems, including enantioselective reactions and the reactivity of polyfunctionalized 3-pyridylzinc bromides, to provide a more comprehensive understanding of these important transformations. mdpi.comcore.ac.uk

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for understanding the detailed mechanism of any chemical transformation. In the context of this compound chemistry, advanced spectroscopic techniques are being employed to shed light on the transient species that are formed during the course of a reaction.

Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have been used to monitor the progress of Negishi coupling reactions in real-time. core.ac.ukacs.org These methods can provide information about the rates of formation and consumption of different species, as well as their structural features. core.ac.ukacs.org More recently, single-particle fluorescence microscopy has emerged as a powerful tool for directly observing organozinc intermediates and the effect of solvents on their formation and persistence. nih.gov X-ray absorption spectroscopy, combined with computational methods, is also being used to investigate the solution-state structures of organozinc reagents. chemrxiv.orgsoton.ac.uk

Future advancements in this area will likely involve the application of a combination of these and other sophisticated spectroscopic techniques to gain a more complete picture of the reaction mechanism, including the identification of elusive intermediates and the characterization of their dynamic behavior. acs.orguni-muenchen.de

Expansion to Polyfunctionalized 3-Pyridylzinc Bromides and Analogs

The synthesis and application of polyfunctionalized 3-pyridylzinc bromides and their analogs represent a significant expansion of the synthetic utility of this class of reagents. The ability to incorporate a wide range of functional groups into the pyridyl ring allows for the construction of highly complex and diverse molecular architectures. mdpi.comsci-hub.st

The direct insertion of activated zinc into functionalized 3-bromopyridines has proven to be a practical route for the preparation of these reagents. mdpi.comsci-hub.stresearchgate.net These functionalized organozinc compounds can then participate in a variety of coupling reactions, providing access to a wide array of substituted pyridine derivatives. mdpi.comsci-hub.stbeilstein-journals.org For instance, the Negishi coupling of functionalized 3-pyridylzinc bromides with various electrophiles has been successfully demonstrated. psu.edu

The development of methods for the preparation of solid, air-stable 2-pyridylzinc reagents has also expanded the scope of these compounds, making them more convenient to handle and use in synthesis. acs.orgorganic-chemistry.org

Future research in this area will likely focus on the development of new methods for the synthesis of an even wider range of polyfunctionalized 3-pyridylzinc bromides and their analogs, as well as the exploration of their reactivity in a broader range of chemical transformations. beilstein-journals.org This will open up new avenues for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and other fields. researchgate.netriekemetals.comresearchgate.net

Table 2: Examples of Polyfunctionalized this compound Analogs and Their Applications

AnalogFunctional Group(s)ApplicationReference
4-Methyl-3-pyridylzinc bromideMethylSynthesis of sterically hindered pyridyl compounds researchgate.net
2-Methoxy-5-pyridylzinc bromideMethoxy (B1213986)Used in coupling reactions, though with some limitations mdpi.com
3-(Diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chlorideDiisopropylcarbamoyl, MethoxySynthesis of bipyridine derivatives mdpi.compreprints.org

Q & A

Q. What are the standard synthetic protocols for preparing 3-pyridylzinc bromide, and how do reaction conditions influence its stability?

  • Methodological Answer : this compound is typically synthesized via transmetallation or direct insertion of zinc into a pre-functionalized pyridyl halide. For example, Pd-catalyzed cross-coupling reactions (e.g., Negishi coupling) are widely used, as demonstrated in Table 10 of , which highlights optimized conditions such as solvent polarity (THF or Et₂O), temperature (−78°C to room temperature), and stoichiometric ratios of ligands (e.g., PPh₃). Stability is highly dependent on anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation. Storage at low temperatures (−20°C) in rigorously dried solvents is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of halide impurities and verify pyridyl coordination to zinc.
  • Titration : Quantitative analysis using iodometric titration to determine active zinc content.
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) to confirm molecular weight and detect side products.
  • Elemental Analysis : Combustion analysis for C, H, N, and Br to validate stoichiometry.
    Cross-referencing with Pd-catalyzed coupling efficiency () can indirectly assess reagent quality, as low yields may indicate impurities .

Advanced Research Questions

Q. How do contradictory data in Pd-catalyzed coupling reactions involving this compound arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:
  • Ligand Effects : Phosphine ligands (e.g., PPh₃ vs. XPhos) alter catalytic activity. For instance, (Table 10) shows ligand-dependent yields ranging from 45% to 92%. Systematic screening using Design of Experiments (DoE) is critical.
  • Solvent Compatibility : Polar aprotic solvents may destabilize the organozinc species, leading to side reactions. Compare results across solvents (e.g., THF vs. DME).
  • Substrate Scope Limitations : Steric hindrance in ortho-substituted pyridines can reduce reactivity. Use computational modeling (DFT) to predict steric/electronic effects.
    Resolution requires iterative optimization, as outlined in for analogous benzylzinc couplings .

Q. What advanced analytical techniques can detect trace bromide ions in reaction mixtures, and how do they mitigate interference from other halides?

  • Methodological Answer :
  • Capillary Electrophoresis (CE) : As described in , CE with UV detection resolves chloride and bromide peaks via mobility differences. Buffer co-ions (e.g., borate) enhance resolution by exploiting ion-pairing effects.
  • Ion Chromatography (IC) : Suppressed conductivity detection with Ag⁺-loaded columns selectively quantifies bromide at ppm levels.
  • X-ray Photoelectron Spectroscopy (XPS) : Surface analysis identifies bromide retention in solid residues, particularly in heterogeneous catalysis.
    These methods address interference by leveraging mobility (CE), selectivity (IC), or elemental specificity (XPS) .

Q. How can researchers design experiments to probe the mechanistic role of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., transmetallation vs. oxidative addition).
  • In Situ Monitoring : Use techniques like ReactIR or NMR to track intermediate formation (e.g., Pd–Zn species).
  • Competition Experiments : Compete this compound with other organometallics (e.g., arylzinc) to assess relative nucleophilicity.
    ’s optimization workflow for benzylzinc reagents provides a template for systematic mechanistic studies .

Data Interpretation and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields with this compound?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, catalyst loading).
  • Multivariate Analysis : Software like MODDE® or JMP® identifies critical factors (e.g., ligand concentration) via partial least squares regression.
  • Peak Shift Analysis : Adapted from , this quantifies differential advection/retention of byproducts in flow systems.
    These approaches minimize trial-and-error, as demonstrated in ’s Pd-catalyzed coupling optimizations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.